SMAP2 -

SMAP2

Catalog Number: EVT-1535474
CAS Number:
Molecular Formula: C27H27F3N2O4S
Molecular Weight: 532.5782
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SMAP2 is a novel small molecule activator of PP2A.
Source

The SMAP2 protein was first identified in the model organism Arabidopsis thaliana, where it is encoded by the gene AT3G24280. Research has shown that SMAP2 is evolutionarily conserved across various plant species, indicating its fundamental role in plant biology. In particular, studies have highlighted its involvement in mediating responses to environmental stresses such as salinity and drought .

Classification

SMAP2 belongs to the family of small acidic proteins that are implicated in various cellular processes, including hormone signaling and stress response mechanisms. It has been classified based on its structural characteristics and functional roles within the cell.

Synthesis Analysis

Methods

The synthesis of SMAP2 can be achieved through recombinant DNA technology. The gene encoding SMAP2 can be cloned into an expression vector and transformed into a suitable host organism, such as Escherichia coli or yeast, for protein expression.

Technical Details

  1. Cloning: The SMAP2 gene is amplified using polymerase chain reaction techniques and inserted into a plasmid vector.
  2. Transformation: The recombinant plasmid is introduced into bacterial or yeast cells via heat shock or electroporation.
  3. Expression: Induction of protein expression is typically achieved using specific promoters (e.g., T7 promoter) under controlled conditions.
  4. Purification: The expressed protein can be purified using affinity chromatography techniques, such as His-tag purification.
Molecular Structure Analysis

Structure

The molecular structure of SMAP2 has been elucidated through various techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. The protein exhibits a compact structure typical of small acidic proteins, with specific domains responsible for its interaction with other cellular components.

Data

  • Amino Acid Composition: SMAP2 consists of 72 amino acids with a molecular weight of approximately 9.4 kDa.
  • Isoelectric Point: The isoelectric point of SMAP2 is around 3.5, indicating its acidic nature.
  • Structural Domains: SMAP2 contains two conserved AP2 domains that are crucial for its function in transcription regulation .
Chemical Reactions Analysis

Reactions

SMAP2 participates in several biochemical reactions within the cell, particularly those related to signal transduction pathways and stress responses.

Technical Details

  1. Binding Interactions: SMAP2 has been shown to interact with various transcription factors and signaling molecules, facilitating the regulation of gene expression under stress conditions.
  2. Post-translational Modifications: It may undergo modifications such as phosphorylation or ubiquitination, which can affect its stability and activity.
Mechanism of Action

Process

The mechanism of action of SMAP2 involves its role as a transcription factor that regulates gene expression in response to environmental stimuli.

Data

  • Gene Regulation: SMAP2 modulates the expression of stress-responsive genes, including those involved in abscisic acid signaling pathways.
  • Localization: It is predominantly localized in the nucleus, where it exerts its regulatory functions .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: SMAP2 is soluble in aqueous solutions due to its acidic nature.
  • Stability: The protein exhibits stability under a range of pH conditions but may denature under extreme temperatures or ionic strengths.

Chemical Properties

  • Reactivity: SMAP2 can participate in redox reactions due to the presence of reactive amino acid side chains.
  • Interactions: It forms complexes with other proteins and nucleic acids, which are essential for its function .
Applications

Scientific Uses

SMAP2 has several applications in scientific research:

  • Transgenic Studies: Researchers utilize SMAP2 to create transgenic plants that exhibit enhanced tolerance to abiotic stresses such as salinity and drought.
  • Gene Function Studies: It serves as a model for studying gene regulation mechanisms in plants.
  • Biotechnology Applications: Understanding the role of SMAP2 can lead to advancements in crop improvement strategies through genetic engineering techniques .
Molecular Structure and Biochemical Properties of SMAP2

Domain Architecture: GAP Domain, Clathrin-Binding Motifs, and CALM Interaction Sites

SMAP2 (Small ArfGAP Protein 2) belongs to the Arf GTPase-activating protein (ArfGAP) family, characterized by a conserved catalytic GAP domain that accelerates GTP hydrolysis on Arf GTPases. The GAP domain spans approximately 130 amino acids and features a conserved arginine finger (Arg217) critical for stabilizing the transition state during GTP hydrolysis on Arf1. Adjacent residues (e.g., Asn244, Glu246) form a hydrophobic pocket that positions the Arf1 switch II region for efficient catalysis [3] [4]. Beyond the GAP domain, SMAP2 harbors a clathrin-binding motif (DLF) within its N-terminus, facilitating direct interaction with the clathrin heavy chain (CHC) terminal domain [10]. This motif enables SMAP2 to anchor clathrin triskelia during vesicle formation.

A key structural feature is the CALM (Clathrin Assembly Lymphoid Myeloid Leukemia Protein) interaction domain, located C-terminal to the GAP domain. This region includes the conserved sequence LDSSLASLVGNLGI, which binds the CALM ANTH domain and promotes clathrin assembly. Mutagenesis studies confirm that Ala substitutions in this sequence (e.g., L623A, S625A) disrupt CALM binding and impair vesicle formation [9] [4]. SMAP2 integrates these domains to coordinate Arf inactivation with clathrin scaffolding, enabling precise regulation of vesicle budding.

Table 1: Key Functional Domains of SMAP2

DomainLocationConserved Motif/ResiduesFunction
GAP DomainCentral regionArg217, Asn244, Glu246Hydrolyzes GTP on Arf1/Arf6; regulates GTPase cycling
Clathrin-BindingN-terminusDLFBinds clathrin heavy chain (CHC); facilitates coat assembly
CALM InteractionC-terminusLDSSLASLVGNLGIRecruits CALM for vesicle size control; stabilizes clathrin-CALM complexes

Structural Homology with SMAP1 and Other ArfGAP Family Members

SMAP2 shares 45% sequence identity with SMAP1, its closest homolog, yet exhibits distinct functional specializations. Both proteins contain a conserved GAP domain with a parallel β-sheet core flanked by α-helices, characteristic of the ArfGAP family. However, structural variations in the substrate-binding pocket dictate GTPase specificity: SMAP2 preferentially inactivates Arf1 (a regulator of trans-Golgi network/endosomal trafficking), while SMAP1 targets Arf6 (involved in plasma membrane endocytosis) [3] [10]. This divergence arises from substitutions in the hydrophobic groove that accommodates Arf1’s switch I region (e.g., Phe148 in SMAP2 vs. Trp142 in SMAP1) [4].

Compared to other ArfGAPs (e.g., AGAP1, ARAP1), SMAP2 uniquely integrates clathrin scaffolding with GAP activity. While AGAP1 binds AP-3 adaptors for lysosomal sorting, SMAP2’s clathrin-binding motifs enable direct recruitment to clathrin-coated pits. Similarly, its CALM interaction domain distinguishes it from ASAP-type ArfGAPs, which lack vesicle size-control capabilities [5]. The SMAP subfamily thus represents a specialized evolutionary branch that couples GTPase regulation with coat protein assembly.

Table 2: Structural and Functional Comparison of SMAP Subfamily

FeatureSMAP2SMAP1Other ArfGAPs (e.g., AGAP1)
Primary Arf TargetArf1Arf6Arf1/Arf5 (AGAP1)
Clathrin BindingDLF motif (N-terminus)DLF motif (N-terminus)Absent
Unique PartnerCALMAP-2 adaptorAP-3 adaptor
Cellular FunctionTGN/endosomal traffickingPlasma membrane endocytosisLysosomal sorting

Evolutionary Conservation Across Eukaryotes and Archaea

SMAP2 exhibits deep evolutionary conservation across eukaryotes, from mammals to fungi. The GAP domain is 85% identical between human and mouse orthologs, while the CALM-binding sequence (LDSSLASLVGNLGI) is fully conserved in vertebrates, underscoring its functional non-redundancy [4] [5]. In invertebrates like Drosophila, a SMAP2-like homolog regulates synaptic vesicle recycling, confirming ancestral roles in trafficking.

Notably, archaeal genomes encode structurally analogous SmAP proteins (Sm-like archaeal proteins). For example, Sulfolobus solfataricus expresses SmAP2, a homoheptameric RNA-binding protein that shares limited sequence identity (≤15%) with eukaryotic SMAP2 but exhibits convergent domain organization. Both possess a core β-sheet fold and solvent-exposed loops for partner recruitment [1] [7]. However, archaeal SmAP2 functions in RNA metabolism by binding oligo-U tracts and associating with exosome complexes (e.g., via DnaG), contrasting with eukaryotic SMAP2’s role in vesicle trafficking [6] [8]. This divergence highlights functional specialization after the archaeal-eukaryotic split.

Table 3: Evolutionary Conservation of SMAP2-Related Proteins

Organism TypeProtein*Sequence IdentityKey Functions
MammalsSMAP2100% (self)Arf1 GAP; clathrin-CALM vesicle assembly
DrosophiladSMAP278%Synaptic vesicle recycling
S. cerevisiaeGcs1 (distant)32%Arf1/Arf2 GAP; Golgi-ER trafficking
Archaea (e.g., S. solfataricus)SmAP2≤15%RNA exosome interaction; oligo(U)-RNA binding

*Identity compared to human SMAP2.

Compound Names Mentioned

  • SMAP2 (Small ArfGAP Protein 2)
  • Arf1 (ADP-ribosylation factor 1)
  • Arf6 (ADP-ribosylation factor 6)
  • CALM (Clathrin Assembly Lymphoid Myeloid Leukemia Protein)
  • Clathrin heavy chain (CHC)
  • SmAP2 (archaeal Sm-like protein 2)

Properties

Product Name

SMAP2

IUPAC Name

N-((1S,2S,3R)-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide

Molecular Formula

C27H27F3N2O4S

Molecular Weight

532.5782

InChI

InChI=1S/C27H27F3N2O4S/c28-27(29,30)36-20-14-16-21(17-15-20)37(34,35)31-22-8-5-11-25(26(22)33)32-23-9-3-1-6-18(23)12-13-19-7-2-4-10-24(19)32/h1-4,6-7,9-10,14-17,22,25-26,31,33H,5,8,11-13H2/t22-,25+,26+/m0/s1

InChI Key

SDVKTCLBCCAFIS-HDYLNDSGSA-N

SMILES

O=S(C1=CC=C(OC(F)(F)F)C=C1)(N[C@@H]2[C@@H](O)[C@H](N3C4=CC=CC=C4CCC5=CC=CC=C53)CCC2)=O

Solubility

Soluble in DMSO

Synonyms

SMAP2; SMAP-2; SMAP 2

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